Welcome to the BenchChem Online Store!
molecular formula C7H4Cl2O3 B146607 3,5-Dichlorosalicylic acid CAS No. 320-72-9

3,5-Dichlorosalicylic acid

Cat. No. B146607
M. Wt: 207.01 g/mol
InChI Key: CNJGWCQEGROXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE045274E1

Procedure details

In one non-limiting example of a synthesis method for N-(2-hydroxy-3,5-dichlorobenzoyl)-L-phenylalanine, synthesis begins with reaction of 3,5-dichlorosalicylic acid with acetic anhydride to obtain 2-acetoxy-3,5-dichlorobenzoic acid which in turn is converted into the acid chloride by the action of oxalyl chloride. The 2-acetoxy-3,5-dichlorobenzoic acid chloride is then reacted in situ with phenylalanine ethyl ester hydrochloride, in the presence of triethylamine, to yield ethyl ester of N-(2-acetoxy-3,5-dichlorobenzoyl)-L-phenylalanine. The last step of the synthesis method introduces novel and highly specific hydrolysis of both ester functions of N-(2-acetoxy-3,5-dichloro benzoyl)-L-phenylalanine ethyl ester to obtain the OTA template, N-(2-hydroxy-3,5-dichlorobenzoyl)-L-phenylalanine (I) with 98% yield. This synthesis reaction is summarized in FIG. 2.
Name
N-(2-hydroxy-3,5-dichlorobenzoyl)-L-phenylalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C(Cl)=CC(Cl)=C[C:3]=1C(N[C@H](C(O)=O)CC1C=CC=CC=1)=O.[Cl:24][C:25]1[CH:33]=[C:32]([Cl:34])[CH:31]=[C:27]([C:28]([OH:30])=[O:29])[C:26]=1[OH:35].C(OC(=O)C)(=O)C>>[C:2]([O:35][C:26]1[C:25]([Cl:24])=[CH:33][C:32]([Cl:34])=[CH:31][C:27]=1[C:28]([OH:30])=[O:29])(=[O:1])[CH3:3]

Inputs

Step One
Name
N-(2-hydroxy-3,5-dichlorobenzoyl)-L-phenylalanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C=C(C=C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.